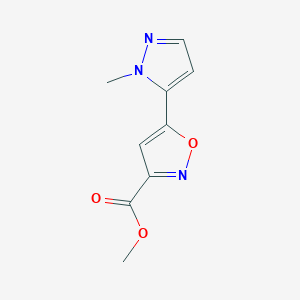

methyl 5-(1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate

Description

Methyl 5-(1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 1-methylpyrazol-5-yl group and at the 3-position with a methyl ester moiety. Its molecular formula is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol. The compound’s structure combines the aromaticity of the oxazole and pyrazole rings, which are often utilized in medicinal chemistry and materials science due to their electronic and steric properties. The methyl ester group enhances solubility in organic solvents, while the pyrazole substituent may contribute to hydrogen bonding or π-π interactions in crystalline states .

Properties

IUPAC Name |

methyl 5-(2-methylpyrazol-3-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-12-7(3-4-10-12)8-5-6(11-15-8)9(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCGPDFAOSBTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with suitable reagents to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further functionalization:

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 N HCl, 60°C, 7 h | Carboxylic acid | 70–85% | |

| Basic Hydrolysis | NaOH (aq), reflux | Carboxylate salt | 60–78% |

For example, hydrolysis of the ester in methyl 5-methyl-1H-pyrazole-3-carboxylate with 6 N HCl yields 5-methyl-1H-pyrazole-3-carboxylic acid . This acid can form amides via coupling with amines using EDC/HOBt .

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring participates in electrophilic substitution, particularly at the 4- and 5-positions, due to its electron-deficient nature:

Key Reactions

-

Amination : Reaction with hydrazines or amines under reflux conditions in polar aprotic solvents (e.g., DMF) yields substituted oxazole derivatives .

-

Halogenation : Bromination or chlorination at the 4-position using NBS or Cl₂/FeCl₃ .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

Reduction Pathways

| Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt | 5-(1-methylpyrazol-5-yl)-1,2-oxazole-3-methanol | 65–80% | |

| NaBH₄/CeCl₃ | MeOH | Partial reduction (aldehyde intermediate) | 40–55% |

Oxidation Reactions

Selective oxidation targets the pyrazole methyl group or oxazole ring:

Oxidation Pathways

| Oxidizing Agent | Target Site | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Pyrazole methyl group | 5-carboxy-1H-pyrazole-oxazole | 50–60% | |

| H₂O₂, AcOH | Oxazole ring | Epoxidation (unstable) | <30% |

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions :

-

Diels-Alder Reaction : Forms bicyclic adducts at 120–150°C.

-

Ring-Opening : Treatment with NH₃ or amines leads to imidazole derivatives .

Cross-Coupling Reactions

The pyrazole ring facilitates Suzuki-Miyaura couplings if halogenated:

Example

| Substrate | Coupling Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromo-pyrazole-oxazole | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl derivative | 75% |

Regioselective Functionalization

Regiochemistry in substitution reactions depends on solvent and reagent choice:

-

Polar Protic Solvents (EtOH) : Favor substitution at the oxazole 4-position .

-

Polar Aprotic Solvents (DMF) : Direct substitution at the pyrazole 3-position .

Stability and Degradation

The compound degrades under UV light or strong bases:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Studies have indicated that derivatives of pyrazole and oxazole exhibit potent anticancer properties. For instance, compounds similar to methyl 5-(1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate have demonstrated the ability to inhibit specific protein kinases involved in cancer cell proliferation. Protein kinase MPS1, a crucial component of the spindle assembly checkpoint, has been targeted by compounds with similar structures, showing promise in inhibiting tumor growth in xenograft models .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of oxazole derivatives. Compounds containing the oxazole ring have been shown to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Variations in substituents on the pyrazole and oxazole rings can significantly affect biological activity. For example, modifications to the carboxylate group can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study: Inhibition of Protein Kinases

A study investigated the effects of this compound on MPS1 kinase activity in vitro. The compound showed a dose-dependent inhibition with an IC50 value indicating significant potential for further development as an anticancer agent .

Case Study: Antimicrobial Testing

In another study, derivatives of this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting a pathway for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of methyl 5-(1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Electronic and Steric Influence: The 1-methylpyrazol-5-yl group in the target compound introduces moderate steric bulk and electron-donating effects due to the methyl group. The methoxymethyl group in is a flexible, electron-rich substituent, which may enhance solubility in polar aprotic solvents compared to aromatic substituents.

Functional Group Impact: The methyl ester in the target compound and analogs reduces polarity compared to the carboxylic acid in , which has higher aqueous solubility and hydrogen-bonding capacity. Carboxylic acids often form stronger intermolecular interactions (e.g., dimers) in crystalline states, as noted in hydrogen-bonding studies .

Molecular Weight and Lipophilicity :

- The fluorophenyl-containing compound has the highest molecular weight (221.18 g/mol) and likely greater lipophilicity (logP ~2.5 estimated), making it more membrane-permeable. The target compound (207.19 g/mol) and the ethyl-methylpyrazole analog (221.21 g/mol) balance moderate lipophilicity with heteroaromatic polarity.

Biological Activity

Methyl 5-(1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₉H₁₀N₄O₂

- SMILES Notation : CC1=CC(=NO1)C(=O)NC2=CN(N=C2)C

- InChIKey : NZGVYOGTUDYUSZ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenases (COX), particularly COX-2, which is involved in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties .

- Antitumor Activity : Pyrazole derivatives have been extensively studied for their anticancer potential. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, indicating that this compound could also exhibit such activity .

- Neuroprotective Effects : Some derivatives of oxazole and pyrazole have shown promise in neuroprotection by modulating pathways related to neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and provides insight into the potential activity of this compound.

Study on Anti-inflammatory Activity

A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects. Compounds similar to this compound exhibited significant inhibition of edema in animal models, suggesting that this class may be beneficial in treating inflammatory conditions .

Anticancer Research

Research has highlighted the antiproliferative effects of various pyrazole derivatives against human cancer cell lines. For instance, one study reported that a related compound inhibited the growth of liver (HepG2) and cervical (HeLa) cancer cells with growth inhibition percentages of up to 54% and 38%, respectively . This indicates a promising avenue for further exploration of this compound as an anticancer agent.

Neuroprotective Studies

Research into neuroprotective agents has identified several pyrazole and oxazole derivatives that modulate neuroinflammatory pathways. These compounds have shown promise in reducing neuronal damage in models of neurodegeneration . The specific mechanisms through which this compound may exert similar effects warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.